2-amino-6-bromo-4-nitroPhenol
Overview
Description
2-Amino-6-bromo-4-nitrophenol: is an aromatic compound with the molecular formula C6H5BrN2O3 It is characterized by the presence of amino, bromo, and nitro functional groups attached to a phenol ring
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known for their reactivity and potential to undergo various chemical transformations . They can participate in a variety of reactions, including redox reactions and electrophilic substitutions .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions and potentially affect multiple pathways .
Result of Action
Nitro compounds can have various biological effects, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-6-bromo-4-nitrophenol . These factors can include pH, temperature, and the presence of other substances that can react with the compound .
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosine phosphatase and reductoisomerase, which are crucial in cellular signaling and metabolic pathways . The compound’s nitro group can participate in redox reactions, influencing the activity of these enzymes. Additionally, the amino group can form hydrogen bonds with protein residues, affecting protein structure and function.
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the activity of protein tyrosine phosphatase, which plays a role in cell signaling and regulation . The compound’s interactions with cellular proteins can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis. Furthermore, its nitro group can participate in redox reactions, impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that further modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. Its degradation products may also contribute to these effects, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can be metabolized by reductases and oxidases, leading to the formation of reactive intermediates that participate in further biochemical reactions . These metabolic processes can influence the compound’s activity and its effects on cellular functions. Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, and its distribution within tissues can be influenced by its affinity for binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity and effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its localization can be influenced by factors such as protein binding and enzymatic modifications, which can affect its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-bromo-4-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the following steps:
Nitration: Phenol is nitrated to introduce the nitro group at the desired position.
Bromination: The nitrated phenol undergoes bromination to add the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. The process typically involves:
Continuous Nitration and Bromination: Using flow reactors to control reaction conditions precisely.
Catalytic Reduction: Employing robust catalysts to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Amino-6-bromo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Bromo-4-nitrophenol
- 4-Amino-2-nitrophenol
Comparison
2-Amino-6-bromo-4-nitrophenol is unique due to the presence of both bromine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and potential applications. Compared to 2-amino-4-nitrophenol, the bromine atom in this compound enhances its electrophilic substitution reactions. Similarly, the presence of the amino group makes it more reactive in nucleophilic aromatic substitution reactions compared to 2-bromo-4-nitrophenol .
Properties
IUPAC Name |
2-amino-6-bromo-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFPRSRXASEMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570209 | |
Record name | 2-Amino-6-bromo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185335-67-5 | |
Record name | 2-Amino-6-bromo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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